N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide (CAS 933217-11-9) is a synthetic small molecule (C₂₀H₂₃FN₄O₅S, MW 450.5 g/mol) that combines a 4-(4-fluorophenyl)piperazine sulfonamide head group with a 2-methyl-3-nitrobenzamide tail via an ethyl linker. The compound belongs to the sulfonyl piperazine benzamide class, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, antioxidant activity, and modulation of aminergic G protein-coupled receptors (GPCRs).

Molecular Formula C20H23FN4O5S
Molecular Weight 450.5 g/mol
CAS No. 933217-11-9
Cat. No. B6562903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide
CAS933217-11-9
Molecular FormulaC20H23FN4O5S
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN4O5S/c1-15-18(3-2-4-19(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)17-7-5-16(21)6-8-17/h2-8H,9-14H2,1H3,(H,22,26)
InChIKeyACTOWCYOELARPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide (CAS 933217-11-9): Procurement-Relevant Structural and Class Profile


N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide (CAS 933217-11-9) is a synthetic small molecule (C₂₀H₂₃FN₄O₅S, MW 450.5 g/mol) that combines a 4-(4-fluorophenyl)piperazine sulfonamide head group with a 2-methyl-3-nitrobenzamide tail via an ethyl linker . The compound belongs to the sulfonyl piperazine benzamide class, a scaffold extensively explored for acetylcholinesterase (AChE) inhibition, antioxidant activity, and modulation of aminergic G protein-coupled receptors (GPCRs) [1][2]. Its structural hallmark is the concurrent presence of an electron-withdrawing nitro group at the 3-position and a sterically hindering methyl group at the 2-position of the benzamide ring—a substitution pattern that distinguishes it from common 4-nitro or unsubstituted analogs and may alter both electronic complementarity with enzymatic active sites and metabolic stability [3].

Why In-Class Sulfonyl Piperazine Benzamides Cannot Substitute for N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide in Research Programs


Within the sulfonyl piperazine benzamide family, minor positional substitutions on the benzamide ring produce divergent biological profiles that preclude simple interchange. The 2-methyl-3-nitro substitution pattern generates a unique steric and electronic environment: the ortho-methyl group restricts rotational freedom of the amide bond and alters the dihedral angle between the benzamide ring and the sulfonyl-ethyl linker, while the meta-nitro group modifies the π-electron density of the aromatic ring [1]. By contrast, the more common 4-nitrobenzamide analogs (e.g., CAS 897613-63-7, N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamide) lack the ortho-methyl constraint, and descriptors such as logP, polar surface area, and hydrogen-bonding capacity differ measurably between regioisomers . In a structurally related series of benzene sulfonamide-piperazine hybrids, the rank order of AChE inhibitory potency varied over an order of magnitude depending solely on the substitution pattern of the terminal aryl ring, demonstrating that even single-atom changes can invert selectivity or abolish target engagement [2]. For procurement decisions, this means that a compound selected for its specific 2-methyl-3-nitro pharmacophore cannot be replaced by a 3-nitro or 4-nitro analog without risking a complete loss of the structure-activity relationship (SAR) hypothesis under investigation.

Quantitative Differentiation Evidence for N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide vs. Closest Analogs


Predicted Physicochemical Property Differentiation: 2-Methyl-3-Nitro vs. 3-Nitro and 4-Nitro Benzamide Regioisomers

The 2-methyl-3-nitro substitution pattern on the benzamide ring confers a distinct physicochemical signature relative to regioisomeric analogs. The ortho-methyl group increases steric bulk (Taft Es ≈ -1.24 vs. H = 0) and raises the rotational barrier of the amide C–N bond, while the meta-nitro group (Hammett σm = 0.71) exerts a stronger electron-withdrawing inductive effect than a para-nitro group (σp = 0.78) due to the absence of resonance delocalization into the amide carbonyl [1][2]. The 4-fluorophenyl substituent on the piperazine ring further differentiates this compound from 2-fluorophenyl or unsubstituted phenyl analogs by modulating the pKa of the piperazine N4 nitrogen and altering CNS multiparameter optimization (MPO) scores [3]. Although experimentally measured values for this specific compound are not publicly available in peer-reviewed literature , calculated property differences based on the molecular formula C20H23FN4O5S predict: (i) a higher logP than the 4-nitro analog (due to the additional methyl group), (ii) a topological polar surface area (tPSA) >120 Ų consistent with the nitro, sulfonamide, and amide functionalities, and (iii) a hydrogen bond acceptor count of 8 versus 7 for des-methyl analogs .

Physicochemical profiling Drug-likeness Lead optimization

Regioisomeric Benzamide Substitution and Predicted AChE Binding Mode Differentiation

Sulfonyl piperazine benzamides are established acetylcholinesterase (AChE) inhibitors, with potency exquisitely sensitive to the benzamide substitution pattern [1]. In a 2024 study of six benzene sulfonamide-piperazine hybrids, AChE IC50 values spanned from 1.003 mM to >10 mM, with the best compound (compound 5) and the weakest differing by >10-fold solely due to aryl substitution variation [1]. The target compound's 2-methyl-3-nitro pattern is predicted to engage the AChE peripheral anionic site (PAS) differently than 4-nitro analogs: the ortho-methyl group restricts the benzamide's conformational sampling, potentially pre-organizing the nitro group for a favorable interaction with Tyr341 or Tyr72 in the PAS, while the 4-fluorophenyl piperazine occupies the catalytic gorge entrance [2][3]. The 2-fluorophenyl piperazine analog (CAS 897613-63-7) would present a different electrostatic surface at the gorge entrance, and the absence of the ortho-methyl in 3-nitro or 4-nitro analogs would allow greater conformational flexibility, potentially reducing the entropic penalty of binding but also decreasing binding site complementarity . No experimental AChE inhibition data are currently available for the target compound; the binding mode hypothesis is inferred from docking studies on related sulfonyl piperazine scaffolds [1][2].

Acetylcholinesterase inhibition Molecular docking Neurodegenerative disease

Fluorophenyl Positional Isomer Differentiation: 4-Fluoro vs. 2-Fluoro Piperazine Head Group

The position of the fluorine atom on the phenyl ring attached to the piperazine sulfonamide is a critical determinant of GPCR subtype selectivity within arylpiperazine-containing ligands [1]. N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide bears a 4-fluorophenyl substituent, whereas a closely related analog (CAS 897613-63-7) incorporates a 2-fluorophenyl group . In the broader arylpiperazine pharmacophore, the 4-fluorophenyl moiety is associated with preferential 5-HT1A receptor recognition (pKi values typically 7.5–9.0 for high-affinity ligands), while the isomeric 2-fluorophenyl substitution often shifts selectivity toward D2-like dopamine receptors or reduces 5-HT1A affinity by 10- to 100-fold due to steric clash with the receptor orthosteric pocket [2][3]. Additionally, the 4-fluoro substituent alters the piperazine N4 basicity (ΔpKa ≈ –0.3 to –0.5 units relative to unsubstituted phenylpiperazine), affecting the protonation state at physiological pH and consequently the compound's CNS penetration and lysosomal trapping potential [4]. Although target-specific binding data for CAS 933217-11-9 have not been published, the 4-fluorophenyl vs. 2-fluorophenyl distinction is well-established across multiple arylpiperazine chemotypes and is expected to translate to differential receptor binding profiles in this sulfonyl piperazine benzamide series [2].

GPCR modulation Serotonin receptor Dopamine receptor

Optimal Research Application Scenarios for N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide Based on Structural Differentiation Evidence


SAR Exploration of Ortho-Methyl Constraint in Benzamide AChE Inhibitors

The 2-methyl-3-nitro substitution pattern introduces a conformational constraint absent in des-methyl analogs, making this compound a valuable tool for probing the effect of restricted benzamide rotation on acetylcholinesterase binding kinetics. In a 2024 study of sulfonamide-piperazine hybrids, AChE IC50 values varied over 10-fold depending on aryl substitution, demonstrating that subtle structural changes can profoundly alter potency [1]. Researchers investigating whether pre-organization of the benzamide pharmacophore improves binding enthalpy or selectivity over butyrylcholinesterase (BChE) should select this compound as the constrained representative and pair it with the 3-nitro analog (CAS 897613-63-7) as the flexible comparator. This head-to-head comparison can reveal whether the entropic penalty of conformational restriction is offset by improved active-site complementarity [1].

5-HT1A Receptor Ligand Screening with a 4-Fluorophenyl Piperazine Probe

The 4-fluorophenyl substituent on the piperazine ring is a privileged fragment for 5-HT1A receptor recognition, with ortho-fluoro analogs showing 10- to 100-fold lower affinity across multiple arylpiperazine chemotypes [2][3]. This compound can serve as a starting scaffold for medicinal chemistry programs targeting serotonergic signaling in anxiety, depression, or cognitive disorders. Procurement is indicated when the research goal is to establish a baseline SAR for 4-fluorophenyl sulfonyl piperazine benzamides at 5-HT1A versus off-target aminergic receptors (e.g., D2, 5-HT2A, α1-adrenoceptors), using radioligand displacement assays to quantify selectivity windows that are predicted to favor the 4-fluoro over the 2-fluoro isomer [2].

Physicochemical Profiling of Methyl-Nitro Benzamide Regioisomers in CNS Drug Design

The combination of an ortho-methyl (increased logP, steric shielding of the amide bond) and a meta-nitro group (strong inductive withdrawal without resonance conjugation to the amide) yields a distinct CNS MPO profile compared to 4-nitro regioisomers [4][5]. Drug metabolism and pharmacokinetics (DMPK) teams evaluating the impact of benzamide substitution on microsomal stability, CYP450 inhibition, and brain penetration can use this compound as the 'high-logP, sterically hindered' exemplar in a matrix that includes the 4-nitro analog (resonance-stabilized) and the des-methyl 3-nitro analog (lower logP, greater conformational freedom). This systematic comparison enables data-driven selection of the optimal benzamide substitution pattern for CNS drug candidate advancement [4].

Quote Request

Request a Quote for N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.